N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a benzofuran moiety linked to a thiophene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene carboxylic acid derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzofuran-4-ylmethyl)thiophene-3-carboxamide
- N-(4-hydroxybenzyl)thiophene-3-carboxamide
- N-(4-methoxybenzofuran-4-yl)methyl)thiophene-3-carboxamide
Uniqueness
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the tetrahydrobenzofuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(10-4-7-19-8-10)15-9-14(17)5-1-2-12-11(14)3-6-18-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHKKSXCGRQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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